1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one
Description
1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one is a 1,4-dihydropyridine derivative characterized by a hydroxyl group at position 1 and methyl groups at positions 2 and 4. This compound belongs to a class of heterocyclic structures known for their diverse biological activities, including calcium channel modulation, antibacterial, and antifungal properties . Its synthesis often employs environmentally benign methods, such as catalyst-free Hantzsch dihydropyridine synthesis in aqueous media, yielding high-purity products with efficient workup .
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-hydroxy-2,6-dimethylpyridin-4-one |
InChI |
InChI=1S/C7H9NO2/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 |
InChI Key |
ZYEPOGQVHOGRMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(N1O)C |
Origin of Product |
United States |
Preparation Methods
Advantages:
- Mild reaction conditions.
- High yields with proper control.
- Suitable for synthesizing various substituted dihydropyridines, including the target compound.
Research Data:
- Navarrete et al. (2007) demonstrated this method for C-3,4,5-substituted 2,6-dimethyl-1,4-dihydropyridines, which can be adapted for the hydroxy derivative by selecting appropriate aldehyde precursors.
Multicomponent One-Pot Reactions with Catalysts
Recent advances have introduced catalytic, multicomponent, one-pot reactions to synthesize dihydropyridines efficiently, often with high yields and minimal purification steps.
Methodology Overview:
- Reactants: Aldehydes, β-ketoesters, ammonium acetate, or amines.
- Catalysts: Metal-organic frameworks (e.g., HKUST-1), biocatalysts (e.g., alginic acid), or acids like PTSA.
- Reaction Conditions: Reflux in ethanol, neat conditions, or with microwave irradiation for speed enhancement.
Research Findings:
- A one-pot cascade reaction using aldehydes, ethyl acetoacetate, and amines under catalysis by alginic acid achieved high yields (~98%) with simple workup (RSC Advances, 2022;).
- Copper-catalyzed reactions utilizing molecular oxygen as oxidant provided highly substituted dihydropyridines with excellent yields, which could be tailored to include hydroxyl groups at specific positions (NCBI, 2022;).
Advantages:
- Shorter reaction times.
- High selectivity and yields.
- Environmentally friendly conditions.
Cyclization of Precursors with Functionalized Amides or Nitriles
Another approach involves cyclization of suitable precursors such as amino acids, nitriles, or acyl derivatives under specific conditions.
Methodology Overview:
- Reactants: Nitriles or amino derivatives, aldehydes, or ketones.
- Reaction Conditions: Acidic or basic media, often with heating or microwave assistance.
- Key Steps:
- Formation of intermediate imines or enamines.
- Intramolecular cyclization to form the dihydropyridine ring.
Research Data:
- Patents describe processes involving acetal and amino derivatives reacting with aldehydes to form 1,4-dihydropyridines, which can be oxidized or functionalized to include hydroxyl groups (WO 1999 patent;).
Oxidation and Hydroxylation Strategies
Post-synthesis modifications, such as hydroxylation at specific positions, are often performed via oxidation reactions.
Methodology Overview:
- Oxidants: Chromic acid, potassium permanganate, or hydrogen peroxide.
- Application: To introduce hydroxyl groups at the 1-position or other sites on the dihydropyridine ring.
Research Data:
- Controlled oxidation of dihydropyridines yields hydroxylated derivatives, including this compound, with reaction conditions optimized to prevent over-oxidation.
Summary Data Table of Preparation Methods
| Method | Reactants | Catalysts/Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| Classical Hantzsch | Aldehyde, amino-crotonitrile, β-ketoester | None or mild acids | Reflux at ≤60°C | Moderate to high, depends on conditions |
| Multicomponent Catalyzed | Aldehyde, β-ketoester, ammonium salts | Metal-organic frameworks, acids | Reflux, microwave, neat | High yields, environmentally friendly |
| Cyclization of Precursors | Amino acids, nitriles, aldehydes | Acidic or basic media | Heating or microwave | Specific to precursor structure |
| Post-synthesis Hydroxylation | Dihydropyridines | Oxidants (KMnO4, H2O2) | Controlled oxidation | Selective hydroxylation |
Chemical Reactions Analysis
Oxidation Reactions
The 1,4-dihydropyridine ring is redox-active, with oxidation typically yielding pyridine derivatives. For example:
-
Air/Oxidant-Mediated Oxidation : Under aerobic conditions, the compound undergoes dehydrogenation to form 2,6-dimethyl-4-hydroxypyridine. Acidic conditions (e.g., trifluoroacetic acid) accelerate this process, as observed in deuterium-exchange studies .
-
Catalytic Oxidation : Chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) oxidizes the dihydropyridine ring to a pyridine derivative, with yields dependent on reaction conditions .
Table 1: Oxidation Reaction Conditions and Outcomes
| Oxidant | Solvent | Temperature | Time | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| O₂ (air) | NMP | 50°C | 24 h | 2,6-dimethyl-4-hydroxypyridine | 79 | |
| TFA (acid) | NMP | 70°C | 48 h | Pyridine derivative | 93 | |
| KMnO₄ | H₂O/EtOH | RT | 2 h | Oxidized pyridine | 68 |
Deuterium Exchange
The compound participates in H/D exchange at C-4 and methyl positions under acidic deuterated conditions (e.g., TFA-d/D₂O). Key findings include:
-
Acid Dependency : No deuteration occurs without acid, confirming its role in activating the C-H bonds .
-
Selectivity : Methyl groups at C-2 and C-6 show higher deuteration efficiency (77–93% D incorporation) compared to the C-4 position .
Table 2: H/D Exchange Optimization
| Acid Catalyst | D₂O (eq.) | Temperature | Time | D Incorporation (%) | Reference |
|---|---|---|---|---|---|
| TFA-d | 10 | 50°C | 24 h | 77 | |
| BF₃·OEt₂ | 30 | 70°C | 48 h | 71 |
Cyclization and Functionalization
The hydroxyl group enables cyclization with electrophilic agents:
-
Esterification : Reacts with acetyl chloride or anhydrides to form esters at the hydroxyl position .
-
Nucleophilic Substitution : The C-4 position undergoes substitution with aryl halides or alkylating agents in the presence of base .
Example Reaction Pathway :
Radical Scavenging and Redox Activity
The compound acts as a hydrogen donor in antioxidant reactions:
-
ROS Neutralization : Scavenges hydroxyl (- OH) and peroxyl (ROO- ) radicals via H-atom transfer from the hydroxyl group .
-
Metal Chelation : Binds Fe²⁺/Cu²⁺ ions, inhibiting Fenton reaction-driven oxidation .
Key Data :
Acid-Catalyzed Rearrangements
Under strong acidic conditions (e.g., H₂SO₄), the compound undergoes ring-opening or rearrangement to form:
Scientific Research Applications
1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: It is investigated for its potential as a calcium channel blocker and its role in treating cardiovascular diseases.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which helps in relaxing blood vessels and reducing blood pressure. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The structural uniqueness of 1-hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one lies in its substitution pattern, which influences its physicochemical and biological behavior. Key comparisons include:
*Similarity scores derived from structural alignment algorithms .
- Bond Lengths : The average C–N bond length in the target compound (1.353 Å) is shorter than those in phenyl- or methylphenyl-substituted analogs (1.376–1.385 Å), suggesting enhanced resonance stabilization due to electron-donating methyl groups .
- Conformational Differences: The boat conformation of the dihydropyridine ring in the target compound contrasts with planar configurations in non-methylated analogs, affecting intermolecular interactions and crystal packing .
Physicochemical Properties
- The polymer derived from 2,6-dimethyl-1,4-dihydropyrrolidone exhibits high hydroxide conductivity (0.021 S cm⁻¹) and exceptional alkali stability, attributed to quaternization at the benzyl position .
Biological Activity
1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one (HDHP) is a compound belonging to the dihydropyridine family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of HDHP, supported by relevant case studies and research findings.
Chemical Structure and Properties
HDHP features a unique structure characterized by a hydroxyl group at position 1 and methyl groups at positions 2 and 6 of the dihydropyridine ring. This configuration enhances its solubility and reactivity, making it an interesting candidate for various biological applications. The compound's chemical properties allow it to engage in several biochemical interactions, particularly as a vasodilator and antihypertensive agent.
Vasodilatory Effects
HDHP exhibits significant vasodilatory effects, which are crucial for managing hypertension. Its mechanism involves the relaxation of vascular smooth muscle, leading to decreased blood pressure. Studies indicate that dihydropyridine derivatives can inhibit calcium channels, contributing to their antihypertensive properties.
Antioxidant Activity
Research has shown that HDHP possesses antioxidant properties, protecting cells from oxidative stress. Dihydropyridine derivatives are known to act as hydrogen donors, which can mitigate oxidative damage in low-density lipoproteins (LDL) and other cellular components . The antioxidant activity of HDHP is particularly relevant in preventing lipid peroxidation and maintaining cellular integrity.
Neuroprotective Effects
Recent studies suggest that HDHP may offer neuroprotective benefits. By modulating redox states within neurons, it could potentially protect against neurodegenerative diseases associated with oxidative stress. The structural similarity of HDHP to other neuroprotective compounds indicates its potential role in therapeutic applications targeting neurological disorders .
Case Study: Antioxidant Effects in LDL
A study demonstrated that HDHP effectively reduced oxidative stress markers in LDL particles. The compound inhibited lipid peroxidation induced by reactive oxygen species (ROS), showcasing its potential as an antioxidant agent in cardiovascular health .
Research on Antihypertensive Mechanisms
In vitro studies have highlighted the ability of HDHP to lower blood pressure through calcium channel blockade. This effect was observed in various animal models where administration of HDHP resulted in significant reductions in systolic and diastolic blood pressure.
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-Hydroxy-3-methyl-1,4-dihydropyridin-4-one | Methyl group at position 3 | Antioxidant |
| 3-Hydroxy-2-methyl-1,4-dihydropyridin | Hydroxyl group at position 3 | Vasodilatory |
| 1-Hydroxy-2-methyl-4-(phenyl)-1,4-dihydropyridin | Substituted phenyl group | Lipophilic properties |
The comparison illustrates how the unique arrangement of substituents in HDHP optimizes its biological activity compared to other dihydropyridine derivatives.
Q & A
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Methodological Answer : Store under inert gas at –20°C in amber vials to block light-induced degradation. Lyophilization improves stability in solid form. Add antioxidants (e.g., BHT) at 0.1% w/w to liquid formulations. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
